molecular formula C11H8N4S B7581388 4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine

4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine

Cat. No. B7581388
M. Wt: 228.28 g/mol
InChI Key: CLGVFKADWSEAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. This compound belongs to the class of heterocyclic compounds and is known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in the pathogenesis of various diseases. It may also interact with specific receptors in the body to produce its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine can affect various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine in lab experiments is its ability to exhibit multiple biological activities. This makes it a useful compound for studying various disease models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the study of the mechanism of action of this compound in more detail to identify specific targets for drug development. Additionally, further research is needed to explore the potential use of this compound in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Synthesis Methods

The synthesis of 4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine involves the reaction of 2-aminopyridine with thioamide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c12-8-5-13-3-1-7(8)11-15-9-6-14-4-2-10(9)16-11/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGVFKADWSEAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=NC3=C(S2)C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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